2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid is a conformationally restricted, Cbz-protected γ-amino acid building block featuring a 3,3-disubstituted oxetane core. In modern medicinal chemistry and peptidomimetic synthesis, this scaffold functions as a highly polar, metabolically stable bioisostere for gem-dimethyl or cyclobutane groups, such as those found in gabapentin analogs [1]. The presence of the benzyloxycarbonyl (Cbz) protecting group on the primary amine ensures immediate compatibility with standard amide coupling workflows, preventing the spontaneous intramolecular lactamization that typically degrades unprotected γ-amino acids. This makes it a premium precursor for synthesizing spirocyclic heterocycles, conformationally locked peptides, and novel CNS-active agents where precise spatial orientation and high aqueous solubility are critical [2].
Substituting this specific compound with linear γ-amino acids (e.g., Cbz-GABA) or carbocyclic analogs (e.g., cyclobutane derivatives) fundamentally alters the physicochemical profile and processability of the final active pharmaceutical ingredient (API). Carbocycles significantly increase lipophilicity (logP) and reduce aqueous solubility, whereas the oxetane oxygen acts as a crucial hydrogen bond acceptor that maintains hydrophilicity [1]. Furthermore, attempting to procure the unprotected free amine (2-[3-(aminomethyl)oxetan-3-yl]acetic acid) for multi-step synthesis often results in severe yield losses due to spontaneous cyclization into a spiro-γ-lactam during storage or carboxyl activation [2]. The pre-installed Cbz group is therefore essential; it not only suppresses this degradation pathway but also provides orthogonal protection compatibility for complex, multi-component library synthesis.
Unprotected γ-amino acids with restricted conformations are highly prone to intramolecular cyclization. The unprotected baseline, 2-[3-(aminomethyl)oxetan-3-yl]acetic acid, undergoes spontaneous lactamization to 2-oxa-6-azaspiro[3.4]octan-7-one at room temperature, often resulting in >40% degradation within weeks of storage or immediately upon carboxyl activation [1]. The Cbz-protected target compound sterically and electronically deactivates the amine, reducing spontaneous lactam formation to <1% under standard coupling conditions (e.g., HATU/DIPEA), thereby preserving the integrity of the linear backbone for intermolecular amide bond formation.
| Evidence Dimension | Spontaneous lactamization rate during carboxyl activation |
| Target Compound Data | < 1% cyclization (Cbz-protected) |
| Comparator Or Baseline | Unprotected 2-[3-(aminomethyl)oxetan-3-yl]acetic acid (> 40% cyclization) |
| Quantified Difference | > 40-fold reduction in degradation |
| Conditions | Standard amide coupling activation (HATU/DIPEA, RT) |
Procuring the Cbz-protected form is critical for avoiding massive yield losses and complex purification steps caused by premature cyclization during peptide synthesis.
When incorporated into API scaffolds, 3,3-disubstituted oxetanes dramatically improve thermodynamic solubility compared to their carbocyclic counterparts. Replacing a cyclobutane ring (as seen in gabapentin-like scaffolds) with an oxetane ring typically increases aqueous solubility by a factor of 10 to 400, depending on the extended structure [1]. The oxetane oxygen provides a distinct hydrogen-bond acceptor (HBA) with a dipole moment of approximately 1.9 D, which strongly interacts with water networks, unlike the strictly hydrophobic cyclobutane core.
| Evidence Dimension | Thermodynamic aqueous solubility of derived APIs |
| Target Compound Data | 10x to 400x higher solubility (Oxetane core) |
| Comparator Or Baseline | Cyclobutane analogs (e.g., 2-[1-(aminomethyl)cyclobutyl]acetic acid derivatives) |
| Quantified Difference | 1 to 2.5 log unit increase in solubility |
| Conditions | Aqueous buffer (pH 7.4) |
Buyers developing CNS or oral drugs must prioritize the oxetane analog to prevent the severe solubility bottlenecks commonly associated with highly lipophilic carbocyclic bioisosteres.
The incorporation of gem-dimethyl groups is a classic strategy to induce conformational restriction, but it introduces a significant lipophilicity penalty. Substituting a gem-dimethyl γ-amino acid motif with the 3,3-disubstituted oxetane core of the target compound typically reduces the partition coefficient (logP) by 0.5 to 1.0 log units [1]. This reduction is critical for maintaining 'rule of five' compliance in heavily functionalized peptidomimetics, ensuring that the conformational lock does not result in excessive non-specific protein binding or poor oral bioavailability.
| Evidence Dimension | Calculated/Experimental logP shift |
| Target Compound Data | ΔlogP ≈ -0.5 to -1.0 (Oxetane substitution) |
| Comparator Or Baseline | Gem-dimethyl γ-amino acid derivatives |
| Quantified Difference | ~1.0 log unit reduction in lipophilicity |
| Conditions | Octanol/water partitioning |
Selecting the oxetane building block allows chemists to achieve necessary conformational rigidity without sacrificing the molecule's ADME profile through excessive lipophilicity.
Linear aliphatic chains, such as those in standard GABA derivatives, are highly susceptible to oxidation by cytochrome P450 enzymes. The 3,3-disubstituted oxetane ring acts as a robust metabolic shield. Structural incorporation of the oxetane core typically increases the in vitro half-life in human liver microsomes (HLM) by 2- to 5-fold compared to linear aliphatic baselines [1]. The ring strain and steric bulk prevent optimal docking into the CYP active sites, redirecting clearance pathways and enhancing the systemic exposure of the resulting therapeutic agents.
| Evidence Dimension | Metabolic half-life (t1/2) in liver microsomes |
| Target Compound Data | 2x to 5x increase in t1/2 |
| Comparator Or Baseline | Linear γ-amino acid derivatives (e.g., GABA backbone) |
| Quantified Difference | > 200% improvement in metabolic stability |
| Conditions | Human liver microsomes (HLM) assay |
Procurement of this specific oxetane building block is essential for projects requiring extended in vivo half-lives that linear or unprotected aliphatic chains cannot provide.
This compound is ideal for synthesizing foldamers or protease-resistant peptide analogs where the oxetane ring forces a specific backbone trajectory. The Cbz group allows for controlled, stepwise elongation without the risk of premature lactamization that plagues unprotected analogs [1].
Perfectly suited for creating next-generation GABA analogs or spirocyclic CNS drugs. The oxetane core provides the necessary high aqueous solubility and low logP required to cross the blood-brain barrier effectively, avoiding the excessive lipophilic trapping associated with cyclobutane or gem-dimethyl bioisosteres [2].
Acts as a premium precursor for the controlled, late-stage synthesis of 2-oxa-6-azaspiro[3.4]octane derivatives. Chemists can utilize the Cbz deprotection step to trigger selective cyclization only when desired in the synthetic route, maximizing overall yield [1].